Chloro-(3-iodophenyl)-p-tolylmethane
Description
Chloro-(3-iodophenyl)-p-tolylmethane is a halogenated aromatic compound with a central methane carbon bonded to three distinct groups: a chlorine atom, a 3-iodophenyl group (C₆H₄I-3), and a p-tolyl group (C₆H₄CH₃-4). Its molecular formula is C₁₄H₁₁ClI, and its molecular weight is approximately 341.5 g/mol. The iodine atom introduces steric bulk and polarizability, which may influence its chemical behavior compared to chlorine or bromine analogs .
Properties
Molecular Formula |
C14H12ClI |
|---|---|
Molecular Weight |
342.60 g/mol |
IUPAC Name |
1-[chloro-(3-iodophenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C14H12ClI/c1-10-5-7-11(8-6-10)14(15)12-3-2-4-13(16)9-12/h2-9,14H,1H3 |
InChI Key |
CXXPRSPSBPXLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key properties of Chloro-(3-iodophenyl)-p-tolylmethane and related compounds:
Key Differences and Implications
Halogen Effects
- Iodine vs. Chlorine : The iodine atom in this compound increases steric hindrance and polarizability compared to chlorine analogs like Trityl chloride. This may enhance its susceptibility to nucleophilic aromatic substitution but reduce volatility .
Aromatic Substituents
- This contrasts with 3-Chloro-N-phenyl-phthalimide, where the phthalimide ring system imposes rigidity and planar geometry, favoring polymer formation .
Research Findings and Trends
- Synthetic Utility : Compounds like Trityl chloride and iodinated trihalomethanes are pivotal in organic synthesis. The target compound’s iodine substituent may enable unique reactivity in metal-catalyzed cross-couplings, a pathway less accessible in chlorine-dominated analogs .
- Biological Relevance: Structural similarity principles (as noted in ) suggest that this compound could share biological activity profiles with halogenated aromatics, though iodine’s size may alter target binding .
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